6-Methoxyisothiazolo[5,4-b]pyridin-3-ol
Description
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol is a heterocyclic compound featuring an isothiazole ring fused to a pyridine moiety. The structure includes a methoxy group at the 6-position and a hydroxyl group at the 3-position. Key physicochemical properties include:
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
6-methoxy-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H6N2O2S/c1-11-5-3-2-4-6(10)9-12-7(4)8-5/h2-3H,1H3,(H,9,10) |
InChI Key |
PLKJORGVCVDRSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)NS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Methoxyisothiazolo[5,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxyisothiazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes structural analogs and their key differences:
Key Findings from Comparative Analysis
Heterocycle Substitution (Isoxazole vs. The sulfur atom in isothiazole derivatives (e.g., this compound) may increase receptor binding affinity due to its polarizable nature compared to isoxazole analogs .
Functional Group Impact :
- Methoxy vs. Hydroxyl : The methoxy group in this compound likely enhances metabolic stability compared to hydroxyl-containing analogs (e.g., Isoxazolo[5,4-b]pyridin-3-ol), as methoxy groups are less prone to glucuronidation .
- Amine vs. Hydroxyl : Isothiazolo[5,4-b]pyridin-3-amine () exhibits basicity from the amine group, which may facilitate ionic interactions with target receptors, unlike the acidic hydroxyl group in the target compound .
Ring Saturation :
- THIP and thio-THIP feature tetrahydro rings, which confer conformational flexibility and may enhance binding to GABAA receptors compared to fully aromatic systems like this compound .
Synthetic Accessibility :
- Dihydroisoxazolo/isothiazolo derivatives () are synthesized under mild conditions (e.g., EtOH-HOAc), whereas fully aromatic systems may require harsher reagents or longer reaction times .
Research Implications and Gaps
- Biological Activity : While THIP and thio-THIP are well-characterized GABAA ligands , the activity of this compound remains speculative. Further in vitro assays are needed to confirm its receptor affinity.
- Metabolic Stability : The methoxy group may improve pharmacokinetic profiles, but in vivo studies are required to validate this hypothesis.
- Structural Optimization: Hybridizing features of THIP (tetrahydro ring) with the methoxy substitution in the target compound could yield novel GABA modulators with enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
